(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide
Overview
Description
(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardiotonic Activity : This compound is recognized for its potent positive inotropic (heart muscle contraction enhancing) effect in dogs, as highlighted in the study by Robertson et al. (1986). They have prepared several analogues of this compound and demonstrated its significant oral activity, suggesting potential in treating heart conditions (Robertson et al., 1986).
Effects on Canine Ventricular Myocardium : Takahashi et al. (2000) studied the effects of a metabolite of this compound on dog ventricular trabeculae, finding a positive inotropic effect partly due to an increase in myofibrillar Ca2+ sensitivity. This suggests its utility in enhancing cardiac function (Takahashi, Talukder, & Endoh, 2000).
NMR Spectroscopy in Structural Elucidation : The complex structure of a related compound was analyzed using pulsed-field-gradient heteronuclear NMR by Pollesello and Nore (2003). This study underscores the importance of advanced NMR techniques in understanding the structural intricacies of such compounds (Pollesello & Nore, 2003).
Pharmaceutical Patent Analysis : Habernickel (2002) provided an overview of patents involving pyridazino(4,5-b)indole-1-acetamide compounds, highlighting their diverse potential activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications (Habernickel, 2002).
Synthesis and Cardiotonic Activity Studies : A study by Wang et al. (2008) focused on the synthesis and structure-activity relationship of pyridazinone derivatives, including this compound, as cardiotonic agents. They demonstrated clear cardiotonic effects of certain compounds, underlining their potential therapeutic applications (Wang et al., 2008).
Application in Base Oil Improvement : Nessim (2017) discussed the use of Pyridazinone derivatives, including this compound, in improving the quality of base oil, indicating its potential in industrial applications (Nessim, 2017).
Properties
IUPAC Name |
(5R)-1-acetyl-6-(4-aminophenyl)-5-methyldiazinan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-8-7-12(18)15-16(9(2)17)13(8)10-3-5-11(14)6-4-10/h3-6,8,13H,7,14H2,1-2H3,(H,15,18)/t8-,13?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFVIPGCWFTIIL-UOGPZTOASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN(C1C2=CC=C(C=C2)N)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NN(C1C2=CC=C(C=C2)N)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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